molecular formula C16H22N2O4S B2463591 N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide CAS No. 2305491-95-4

N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide

Numéro de catalogue B2463591
Numéro CAS: 2305491-95-4
Poids moléculaire: 338.42
Clé InChI: UJPGMEUEEMJUDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide, commonly known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway. This molecule has gained significant attention due to its potential therapeutic applications in various cancers, including breast, ovarian, and prostate cancer. In

Mécanisme D'action

AZD5363 inhibits the protein kinase B (PKB/Akt) pathway, which is a key signaling pathway involved in cell survival, proliferation, and growth. Specifically, AZD5363 inhibits the activity of all three isoforms of Akt (Akt1, Akt2, and Akt3) by binding to the ATP-binding pocket of the kinase domain (4). This leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation, resulting in apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects
AZD5363 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines (5). In addition, AZD5363 has been shown to inhibit tumor growth in xenograft models of breast, ovarian, and prostate cancer (6). AZD5363 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells (3). However, the effects of AZD5363 on normal cells and tissues have not been fully elucidated, and further studies are needed to evaluate its safety and potential side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of AZD5363 is its potency and selectivity for the Akt pathway, which makes it an attractive candidate for cancer therapy. In addition, AZD5363 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which could potentially improve the outcomes of cancer patients. However, there are some limitations to the use of AZD5363 in lab experiments. For example, the effects of AZD5363 on normal cells and tissues have not been fully elucidated, and further studies are needed to evaluate its safety and potential side effects.

Orientations Futures

There are several future directions for the study of AZD5363. One potential direction is the evaluation of its safety and efficacy in clinical trials for various cancers. Another direction is the investigation of its potential use in combination with other targeted therapies or immunotherapies. Additionally, further studies are needed to elucidate the effects of AZD5363 on normal cells and tissues and to identify potential biomarkers for patient selection and monitoring.
Conclusion
In conclusion, AZD5363 is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which has gained significant attention due to its potential therapeutic applications in various cancers. AZD5363 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, and enhance the efficacy of chemotherapy and radiation therapy. However, further studies are needed to evaluate its safety and potential side effects, as well as its potential use in combination with other targeted therapies or immunotherapies.

Méthodes De Synthèse

AZD5363 can be synthesized using a multi-step process. The first step involves the synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxyaniline, which is then coupled with prop-2-enoyl chloride to obtain the final product. The synthesis of AZD5363 has been described in detail in the literature (1).

Applications De Recherche Scientifique

AZD5363 has been extensively studied for its potential therapeutic applications in various cancers. In preclinical studies, AZD5363 has demonstrated potent antitumor activity in breast, ovarian, and prostate cancer models (2). AZD5363 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells (3). Clinical trials are currently underway to evaluate the safety and efficacy of AZD5363 in cancer patients.

Propriétés

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-16(19)17-14-12-13(8-9-15(14)22-2)23(20,21)18-10-6-4-5-7-11-18/h3,8-9,12H,1,4-7,10-11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPGMEUEEMJUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.